ethyl (2E)-4,4,4-trifluoro-3-[(4-methylphenyl)formamido]but-2-enoate
Description
Ethyl (2E)-4,4,4-trifluoro-3-[(4-methylphenyl)formamido]but-2-enoate is a fluorinated enoate ester featuring a trifluoromethyl group, a 4-methylphenylformamido substituent, and an ethyl ester moiety. Its (2E)-configuration ensures distinct stereoelectronic properties, influencing reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
ethyl (E)-4,4,4-trifluoro-3-[(4-methylbenzoyl)amino]but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c1-3-21-12(19)8-11(14(15,16)17)18-13(20)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,18,20)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYQTMHHZVUKTP-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)F)NC(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C(F)(F)F)/NC(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl (2E)-4,4,4-trifluoro-3-[(4-methylphenyl)formamido]but-2-enoate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the trifluoromethyl intermediate:
Coupling with the formamido group: The next step involves coupling the trifluoromethyl intermediate with a formamido group, typically using a formamide derivative and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step is the esterification of the resulting intermediate with ethanol under acidic conditions to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl (2E)-4,4,4-trifluoro-3-[(4-methylphenyl)formamido]but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group, using reagents like sodium methoxide or lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl (2E)-4,4,4-trifluoro-3-[(4-methylphenyl)formamido]but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (2E)-4,4,4-trifluoro-3-[(4-methylphenyl)formamido]but-2-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The formamido group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogs with Sulfonyl and Indole Moieties
Ethyl 2-methyl-4-(1-((4-methylphenyl)sulfonyl)-1H-indol-3-yl)-4-(1-naphthyl)but-2-enoate
- Key Differences : Replaces the formamido group with a sulfonyl-indole system and adds a naphthyl group.
- Crystallographic Behavior : The (E)-isomer crystallizes with two independent molecules (Z' = 2), while the (Z)-isomer adopts Z' = 1 due to intramolecular C–H···O interactions .
- Energy Profile : DFT calculations show the (Z)-isomer is 4.1 kcal·mol⁻¹ more stable than the (E)-isomer, attributed to stronger C–H···O interactions (−11.9 to −14.6 kcal·mol⁻¹) .
Formamido-Containing Derivatives
Methyl (2E)-4-[(1-cyclopentyl-5-methoxy-2-methylindol-3-yl)formamido]but-2-enoate
- Key Differences : Methyl ester instead of ethyl; indole ring with cyclopentyl and methoxy substituents.
Trifluoro-Substituted Enoates
Ethyl 4,4,4-Trifluoro-3-(phenylamino)but-2-enoate (III.28.d)
- Synthesis : Condensation of ethyl 4,4,4-trifluoroacetoacetate with aniline in acetic acid yields a 19% enamine product .
- Stability : Exists predominantly in the enamine form due to imine degradation .
Ethyl (E)-4,4,4-Trifluoro-3-(thiophen-2-yl)but-2-enoate
- Key Differences : Thiophene replaces the 4-methylphenyl group.
- Electronic Effects : The sulfur atom in thiophene may enhance π-electron delocalization, altering reactivity compared to aromatic phenyl analogs .
Comparative Data Table
Key Findings and Implications
- Trifluoro Groups : Enhance electronegativity and metabolic stability, common in agrochemicals (e.g., III.29.dE in crop protection agents) .
- Formamido vs. Sulfonyl : Formamido groups facilitate hydrogen bonding in biological systems, while sulfonyl groups improve crystallinity via C–H···O interactions .
- Ester Choice : Methyl esters may reduce steric hindrance in enzyme binding compared to ethyl .
Biological Activity
Ethyl (2E)-4,4,4-trifluoro-3-[(4-methylphenyl)formamido]but-2-enoate is a fluorinated compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₃N O₂ |
| Molecular Weight | 199.16 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 114.5 °C |
| Flash Point | 25.6 °C |
The compound's biological activity is primarily attributed to its structural features, particularly the trifluoromethyl group and the formamido moiety. These groups can enhance lipophilicity and alter the interaction with biological targets such as enzymes and receptors.
Potential Biological Targets
-
VEGFR-2 Inhibition
- Similar compounds have demonstrated inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and cancer progression. In vitro studies have shown that modifications to the structure can lead to potent VEGFR-2 inhibitors with IC₅₀ values in the low micromolar range .
- Cytotoxicity Against Cancer Cell Lines
Case Study 1: Synthesis and Evaluation of Analog Compounds
A study synthesized a series of compounds related to this compound to evaluate their biological activities. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cells while maintaining selectivity for normal cells. The modifications included alterations in the hydrophobic tail and pharmacophore moieties which enhanced binding affinity to VEGFR-2 .
Case Study 2: ADMET Properties
Another investigation focused on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of related compounds. These studies revealed favorable ADMET characteristics for certain derivatives, indicating their potential as therapeutic agents with manageable toxicity profiles .
Research Findings
Recent research highlights the compound's potential applications in medicinal chemistry:
-
Inhibition of Oncogenic Pathways
- Compounds similar to this compound have been identified as inhibitors of critical pathways involved in tumor growth and metastasis.
-
Selectivity for Cancer Cells
- The selectivity indices observed in various studies suggest that these compounds can preferentially target cancerous cells over normal cells, which is crucial for reducing side effects in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
